4-Bromo-2-(4-chlorophenyl)thiophene
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Overview
Description
4-Bromo-2-(4-chlorophenyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chlorophenyl)thiophene typically involves the bromination of 2-(4-chlorophenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-chlorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium complexes.
Coupling Reactions: Reagents include boronic acids and palladium catalysts, typically under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
4-Bromo-2-(4-chlorophenyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-chlorophenyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-chlorophenyl)thiophene
- 4-Chloro-2-(4-bromophenyl)thiophene
- 2-(4-Bromophenyl)thiophene
Uniqueness
4-Bromo-2-(4-chlorophenyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
Molecular Formula |
C10H6BrClS |
---|---|
Molecular Weight |
273.58 g/mol |
IUPAC Name |
4-bromo-2-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H6BrClS/c11-8-5-10(13-6-8)7-1-3-9(12)4-2-7/h1-6H |
InChI Key |
LBAOBRYHQWGHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)Br)Cl |
Origin of Product |
United States |
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